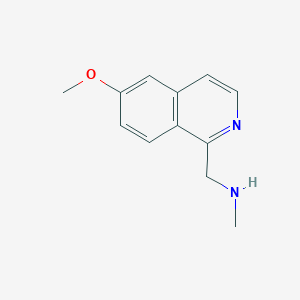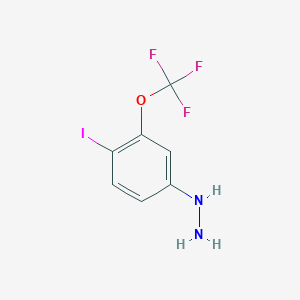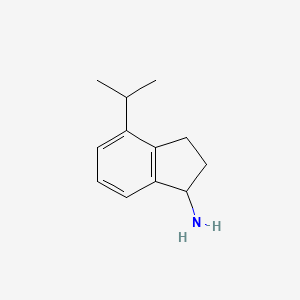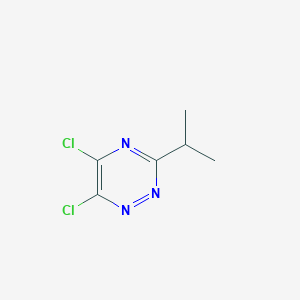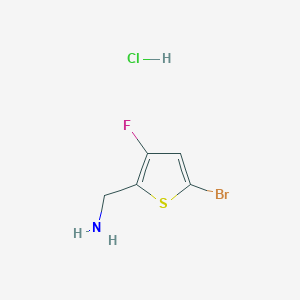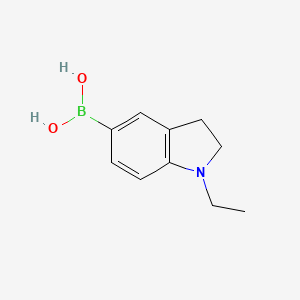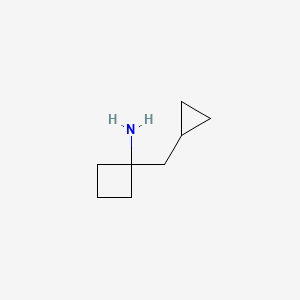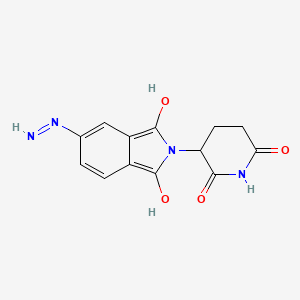
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . Another method includes catalytic coupling reactions and hydrolysis to remove tert-butyl groups .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield, minimal side reactions, and cost-effectiveness. The use of palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, is common in these processes . The reaction conditions are carefully controlled to maintain the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various palladium catalysts for coupling reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex . By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is particularly useful in the development of drugs that target specific proteins for degradation, thereby reducing their activity in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties and use in treating multiple myeloma.
Lenalidomide: A more potent and safer derivative of thalidomide, used in various cancers.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various derivatives. Its ability to inhibit IDO1 and its role in targeted protein degradation make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H12N4O4 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O4/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19) |
InChI Key |
FJQUPZDZMWBCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)

![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)

